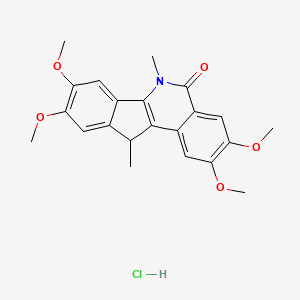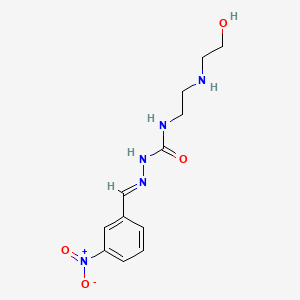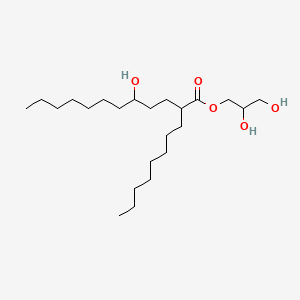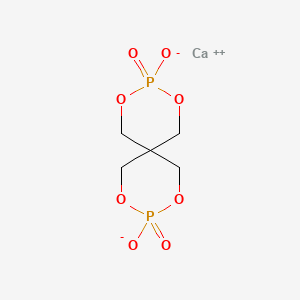
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is a complex organophosphorus compound. It is known for its unique spiro structure, which includes two phosphorus atoms and multiple oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride, followed by the addition of calcium ions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced reactors and purification systems to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives .
Aplicaciones Científicas De Investigación
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of flame retardants, antioxidants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved often include the formation of stable complexes with other molecules, facilitating or inhibiting specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-dioxide
- 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is unique due to its calcium ion, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly useful in applications where these properties are desired .
Propiedades
Número CAS |
97907-57-8 |
|---|---|
Fórmula molecular |
C5H8CaO8P2 |
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
FEQGOXKTODKUPF-UHFFFAOYSA-L |
SMILES canónico |
C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


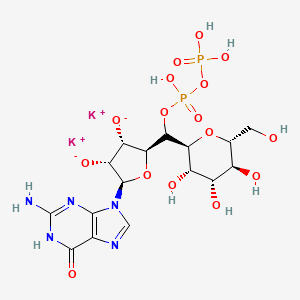

![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)

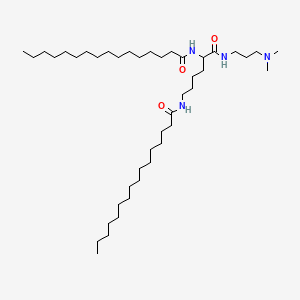


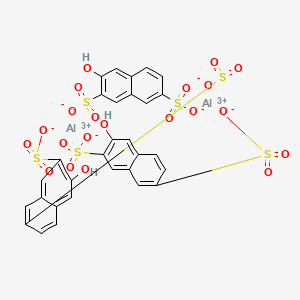
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
